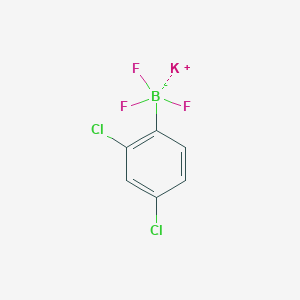

Kalium-(2,4-Dichlorphenyl)trifluoroborat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

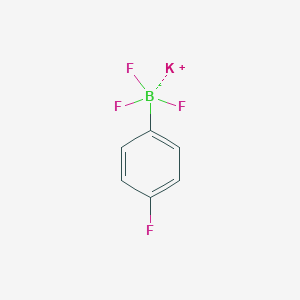

Potassium (2,4-dichlorophenyl)trifluoroborate is an organoboron compound with the molecular formula C6H3BCl2F3K and a molecular weight of 252.89 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and ease of handling. Organotrifluoroborates are often used as alternatives to boronic acids in various chemical reactions due to their enhanced stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Potassium (2,4-dichlorophenyl)trifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Biochemische Analyse

Biochemical Properties

Potassium (2,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by copper, rhodium, nickel, or palladium

Cellular Effects

It is known that organoboron reagents, such as Potassium (2,4-dichlorophenyl)trifluoroborate, can influence cell function through their role in cross-coupling reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Potassium (2,4-dichlorophenyl)trifluoroborate is primarily through its role in cross-coupling reactions . In these reactions, Potassium (2,4-dichlorophenyl)trifluoroborate acts as a nucleophilic coupling partner, interacting with various biomolecules. The exact nature of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction and conditions.

Temporal Effects in Laboratory Settings

Potassium organotrifluoroborates are known for their stability and resistance to degradation .

Metabolic Pathways

As an organoboron reagent, it is likely to interact with various enzymes and cofactors in the context of cross-coupling reactions .

Vorbereitungsmethoden

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction typically proceeds as follows :

C6H3B(OH)2Cl2+KHF2→C6H3BCl2F3K+2H2O

This method involves the use of potassium bifluoride as a fluorinating agent, which reacts with the boronic acid to form the trifluoroborate salt. The reaction is typically carried out under ambient conditions, making it a convenient and efficient synthetic route .

Analyse Chemischer Reaktionen

Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: In Suzuki-Miyaura coupling, it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Potassium (2,4-dichlorophenyl)trifluoroborate can be compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate . While all these compounds share similar stability and reactivity profiles, potassium (2,4-dichlorophenyl)trifluoroborate is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions .

Similar compounds include:

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 3-dichlorophenyltrifluoroborate

These compounds are also used in various cross-coupling reactions and share similar applications in organic synthesis .

Eigenschaften

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-38-0 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.